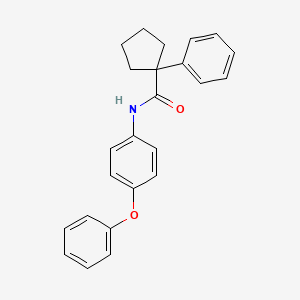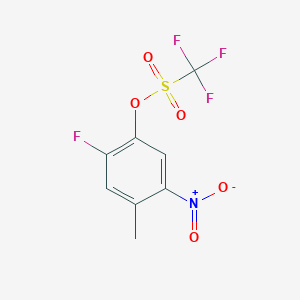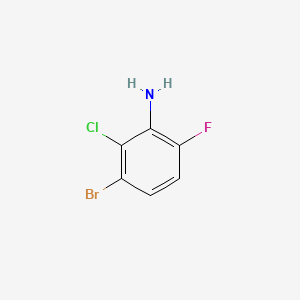
N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide” is an organic compound consisting of a cyclopentane ring attached to a carboxamide group and phenyl groups. Compounds with similar structures are often used in pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex molecule with several rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of cyclopentanes, phenyl groups, and carboxamides .Aplicaciones Científicas De Investigación
Discovery of Selective and Efficacious Inhibitors
N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide derivatives have been identified as potent and selective inhibitors in various therapeutic areas. For instance, certain derivatives such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models, advancing to clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Antibacterial and Antimicrobial Properties
Several carboxamide derivatives, including those structurally similar to this compound, have exhibited promising antibacterial and antimicrobial properties. For example, a study on N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides revealed significant antimycobacterial activity against various Mycobacterium strains, with some compounds showing higher activity than established drugs like rifampicin (Goněc et al., 2016).
Synthetic Pathways and Chemical Properties
The synthesis and chemical properties of related carboxamide compounds have been extensively studied. For example, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, with potential antimicrobial applications, demonstrates the versatility and chemical reactivity of the carboxamide group (Pitucha et al., 2011).
Antitumor Agents
Carboxamides, including those structurally related to this compound, have shown potential as antitumor agents. Studies indicate that such compounds can interact with DNA, acting as intercalating agents, and exhibit antitumor activity against various cancer cell lines (Rewcastle et al., 1987).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as ibrutinib and 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine , are known to inhibit Bruton’s tyrosine kinase (BTK) and lymphocyte-specific protein tyrosine kinase (Lck), respectively. These kinases play crucial roles in the signaling pathways of B cells and T cells, respectively.
Mode of Action
Similar compounds like ibrutinib work by irreversibly binding to their target proteins, thereby inhibiting their function. In the case of Ibrutinib, it inhibits BTK, which is a part of the B-cell receptor pathway that is often aberrantly active in B cell cancers .
Biochemical Pathways
Similar compounds like 7-cyclopentyl-5-(4-phenoxyphenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-ylamine are known to suppress the ERK and Akt pathways, which are involved in cell proliferation and survival.
Pharmacokinetics
A compound with a similar structure, n-(4-phenoxyphenyl)acetamide , is reported to have high GI absorption and is BBB permeant . It is also reported to be an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Similar compounds like ibrutinib and 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine are known to inhibit the proliferation and survival of certain types of cells, such as B cells and vascular smooth muscle cells, respectively.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(24(17-7-8-18-24)19-9-3-1-4-10-19)25-20-13-15-22(16-14-20)27-21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULMVBYLBMOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-Chloro-6-fluorophenyl)-6-(4-chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2467385.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2467391.png)
![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B2467395.png)
![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)
![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)

![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)
